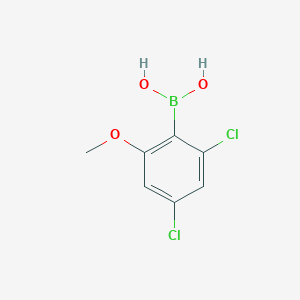

(2,4-Dichloro-6-methoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

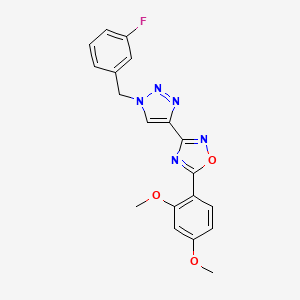

(2,4-Dichloro-6-methoxyphenyl)boronic acid , also known by other names such as (4-Methoxyphenyl)boric acid , 4-Anisylboronic acid , and p-Anisylboronic acid , is a boronic acid derivative. Its chemical formula is C7H9BO3 , and it has a molecular weight of 151.96 g/mol . This compound is a valuable building block in organic synthesis.

Molecular Structure Analysis

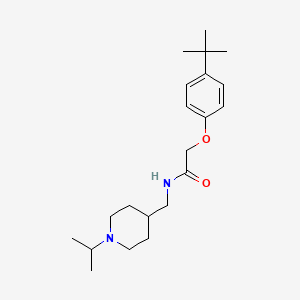

The molecular structure of (2,4-Dichloro-6-methoxyphenyl)boronic acid consists of a phenyl ring with chlorine and methoxy substituents at specific positions, attached to a boron atom. The boron atom is directly bonded to the phenyl ring and two hydroxyl groups. The SMILES notation for this compound is COc1ccc(cc1)B(O)O .

Chemical Reactions Analysis

- Hydromethylation : When paired with a Matteson–CH2 homologation, it enables formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Fluorescence Quenching

- Study 1: Fluorescence quenching of boronic acid derivatives, including variants of methoxyphenyl boronic acid, was studied, highlighting their potential use in fluorescence-based applications. The study suggests these compounds have varying fluorescence responses depending on the solvent environment, which could be significant for sensing applications (Geethanjali et al., 2015).

Complex Formation with Metals

- Study 2: Exploration of complex formation with metals, as evidenced by the reaction of 4-methoxyphenyl boronic acid with an aryloxorhodium complex, forming cationic rhodium complexes. This indicates potential applications in inorganic chemistry and metal-organic frameworks (Nishihara et al., 2002).

Boronic Acid Protecting Group

- Study 3: Development of a new boronic acid protecting group, showcasing the chemical versatility of these compounds in synthetic chemistry (Yan et al., 2005).

Carbohydrate Recognition

- Study 5: A study on carbohydrate-binding boronic acids demonstrates the potential of these compounds in recognizing cell-surface glycoconjugates, which is significant for biological and medicinal applications (Dowlut & Hall, 2006).

Fluorescent Chemosensors

- Study 16: The role of boronic acid in the development of fluorescent chemosensors for biological active substances, suggesting applications in disease diagnosis and treatment (Huang et al., 2012).

Mécanisme D'action

Target of Action

The primary target of (2,4-Dichloro-6-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action, efficacy, and stability of (2,4-Dichloro-6-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound is generally environmentally benign, contributing to its wide application in the SM coupling conditions .

Propriétés

IUPAC Name |

(2,4-dichloro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUAJNNGSNVWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221263-05-3 |

Source

|

| Record name | (2,4-dichloro-6-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)

![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)

![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)